1-((4-Bromo-2-fluorophenoxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Bromo-2-fluorophenoxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique combination of halogenated phenoxy and pyrazole carboxylic acid moieties, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromo-2-fluorophenoxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process often includes halogenation, nucleophilic substitution, and cyclization reactions. For instance, the initial step might involve the bromination of 2-fluorophenol, followed by a nucleophilic substitution with a chlorinated pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
1-((4-Bromo-2-fluorophenoxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in the formation of a new halogenated compound .
Wissenschaftliche Forschungsanwendungen
1-((4-Bromo-2-fluorophenoxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-((4-Bromo-2-fluorophenoxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Bromo-2-fluorophenoxy)methyl)oxirane
- 4-((4-Bromo-2-fluorophenoxy)methyl)piperidine
- 1-(2-(4-Bromo-2-fluorophenoxy)phenyl)-N-methylmethanamine hydrochloride
Uniqueness
1-((4-Bromo-2-fluorophenoxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Eigenschaften
Molekularformel |
C11H7BrClFN2O3 |
---|---|
Molekulargewicht |
349.54 g/mol |
IUPAC-Name |
1-[(4-bromo-2-fluorophenoxy)methyl]-4-chloropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrClFN2O3/c12-6-1-2-9(8(14)3-6)19-5-16-4-7(13)10(15-16)11(17)18/h1-4H,5H2,(H,17,18) |
InChI-Schlüssel |
CZROUKDDOSSNQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)F)OCN2C=C(C(=N2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.